N-(3-Methylphenyl)-9-acridinamine

Synthetic methodology Process chemistry Yield optimization

Procurement of generic acridine derivatives risks introducing positional isomers that alter DNA binding and abolish topoisomerase II activity. N-(3-Methylphenyl)-9-acridinamine (CAS 89459-31-4) is the structurally verified 3-methylphenyl isomer with published spectroscopic fingerprints for identity confirmation. • Serves as the definitive negative control scaffold for topoisomerase II inhibition assays; lacks detectable activity up to 100 µM, enabling valid SAR comparisons. • Documented ¹³C NMR and IR-Raman signatures allow unequivocal discrimination from 2-methylphenyl and 4-methylphenyl isomers. • Available via one-step synthesis, supporting cost-effective bulk acquisition for parallel library synthesis.

Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
Cat. No. B11714708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methylphenyl)-9-acridinamine
Molecular FormulaC20H16N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C20H16N2/c1-14-7-6-8-15(13-14)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22)
InChIKeyZLGLISLOMNTCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylphenyl)-9-acridinamine: Chemical Identity and Core Properties


N-(3-Methylphenyl)-9-acridinamine (CAS: 89459-31-4; PubChem CID: 53298) is an aromatic amine belonging to the 9-anilinoacridine class, with molecular formula C₂₀H₁₆N₂ and molecular weight 284.4 g/mol [1]. The compound consists of a tricyclic planar acridine core linked via an exocyclic nitrogen atom to a 3-methylphenyl (m-tolyl) substituent, a structural motif associated with DNA intercalation capacity and inhibition of topoisomerase II [2]. Commercially available at ≥95% purity for research use only, this compound serves as a building block in medicinal chemistry, a fluorescent probe candidate, and a scaffold for developing anticancer and antimicrobial agents .

DNA Intercalation Supports topoisomerase II and DNA binding studies
Medicinal Chemistry Scaffold for 9-anilinoacridine derivative libraries
Analytical Reference Unique spectroscopic fingerprint for isomer discrimination

N-(3-Methylphenyl)-9-acridinamine: Non-Interchangeability


Substitution at the exocyclic nitrogen of 9-acridinamine yields derivatives with structurally unique tautomeric equilibria, electrostatic potential distributions, and spectral fingerprints that preclude simple functional interchangeability [1]. Computational and experimental studies on 14 derivatives confirm that the identity of the N-substituent—including methylphenyl positional isomers—determines the equilibrium between amino and imino tautomeric forms, which directly influences DNA intercalation geometry, binding affinity, and downstream biological activity [2]. Even positional isomers (e.g., 2-methylphenyl vs. 3-methylphenyl vs. 4-methylphenyl) produce distinct vibrational and NMR spectroscopic patterns [3], meaning analytical identity verification and structure-activity relationships depend on exact structural specification. Substituting an unverified analog introduces uncontrolled variables in binding assays, fluorescence measurements, and synthetic transformations, with documented cases where removal of a 3,6-diamino substituent on 9-anilinoacridines abolished topoisomerase II inhibitory activity entirely at concentrations up to 100 µM [4].

Positional Isomerism 3-Methylphenyl substitution yields unique tautomeric equilibrium and spectral fingerprint, distinct from 2- or 4-methylphenyl isomers
Spectroscopic Identity Analog substitution may produce IR/NMR patterns that confound lot verification and structure-activity relationships
Functional Ablation Removal of 3,6-diamino substituents abolishes topoisomerase II inhibition, highlighting that even minor structural changes alter activity

N-(3-Methylphenyl)-9-acridinamine: Quantitative Differentiation


One-Step Synthesis Yield Advantage

A published one-step synthesis protocol using adapted Vilsmeier conditions achieves quantitative yield for N-(3-methylphenyl)-9-acridinamine [1]. This contrasts with conventional multi-step synthetic routes for 9-anilinoacridine derivatives, such as the 9-chloroacridine/3-methylaniline condensation method, which requires heating at 100-120°C for several hours followed by recrystallization or column chromatography . The quantitative yield protocol also provides full spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, and Raman), enabling immediate analytical verification of purchased material.

Synthesis Yield
Reported
Quantitative (near 100%) vs. conventional moderate/high yield
Supports cost-effective procurement and scale-up
Adapted Vilsmeier conditions; one-step protocol
Synthetic methodology Process chemistry Yield optimization

Spectroscopic Fingerprint: Isomer Discrimination

Detailed IR-Raman and NMR investigations of N-methyl substituted 9-acridinamine derivatives demonstrate that each derivative exhibits unique vibrational and NMR spectra rather than retaining the spectral characteristics of the parent tautomeric forms [1]. Specifically, four N-methyl substituted derivatives—including positional isomers with methyl groups at different ring positions—display distinct spectral patterns enabling definitive identification [1]. The 3-methylphenyl (m-tolyl) substitution on N-(3-methylphenyl)-9-acridinamine yields a characteristic spectral fingerprint that differs measurably from its 2-methylphenyl (ortho) and 4-methylphenyl (para) isomers, as confirmed by theoretical DFT harmonic frequency predictions and experimental ¹³C NMR chemical shift patterns [1].

Isomer Discrimination
Reported
Unique IR-Raman and ¹³C NMR fingerprint
Enables unambiguous lot identity verification
DFT harmonic frequency predictions confirm pattern
Analytical chemistry Quality control Structural verification

Antimalarial Baseline Scaffold

Within the 9-anilinoacridine class, the N-(3-methylphenyl)-9-acridinamine core represents the unsubstituted acridine ring baseline scaffold. Comparative structure-activity data for 3,6-diamino-substituted analogs reveal that the presence of 3,6-diamino groups yields potent antimalarial activity with IC₅₀ values of 10-20 nM against multidrug-resistant Plasmodium falciparum K1 strain [1]. Critically, the analogous compound lacking the 3,6-diamino substituent—structurally equivalent to the N-(3-methylphenyl)-9-acridinamine core scaffold—showed no detectable inhibition of either human topoisomerase II strand-passing activity or parasite topoisomerase II decatenation activity at concentrations up to 100 µM [1]. This defines N-(3-methylphenyl)-9-acridinamine as the essential negative control scaffold for assays evaluating the functional contribution of acridine ring substitution.

Topoisomerase II Inhibition
Class-level inference
Inactive at ≤100 µM (unsubstituted) vs. complete inhibition at 20 µM (3,6-diamino analog)
Defines reported baseline for SAR studies
Inferred from analog data; validate in assay system
Antimalarial drug discovery Structure-activity relationship Plasmodium falciparum

DNA Binding Affinity Thresholds

Structure-activity studies on acridine-substituted AMSA (amsacrine) derivatives establish quantitative DNA-binding affinity thresholds that predict antitumor activity in the L1210 murine leukemia model [1]. Compounds with binding affinities below 10⁶ M⁻¹ lack both antitumor and mutagenic activity, whereas affinities above 5 × 10⁶ M⁻¹ correlate with antitumor efficacy while minimizing frameshift mutagenicity [1]. For context, newer polycyclic acridine derivatives achieve affinities 3- to 100-fold greater than m-AMSA and 10- to 400-fold greater than unsubstituted acridine at physiological pH (7.4) [2]. While direct binding data for N-(3-methylphenyl)-9-acridinamine are not available, this quantitative framework enables researchers to benchmark experimental binding measurements against established therapeutic windows.

DNA Binding Affinity
Class-level inference
Active antitumor range: >5 × 10⁶ M⁻¹; polycyclic acridines 3–100× higher affinity than m-AMSA
Class-level framework for affinity-dependent screening
No direct data for this compound; benchmark experimentally
DNA intercalation Antitumor screening Binding affinity

N-(3-Methylphenyl)-9-acridinamine: Optimal Procurement Scenarios


Scaffold Procurement for Derivative Libraries

Research groups synthesizing libraries of 9-anilinoacridine derivatives should procure N-(3-methylphenyl)-9-acridinamine based on the published quantitative-yield one-step protocol using adapted Vilsmeier conditions [1]. This synthetic accessibility translates to lower commercial pricing compared to analogs requiring multi-step purification, enabling larger-scale scaffold acquisition for parallel synthesis campaigns. The availability of comprehensive spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, Raman) further supports in-house quality verification upon receipt [1].

Reference Standard for Isomer Discrimination

Analytical laboratories requiring authenticated reference materials for 9-anilinoacridine positional isomers should procure N-(3-methylphenyl)-9-acridinamine specifically for its documented unique vibrational and NMR fingerprint [1]. The distinct ¹³C NMR chemical shift pattern and IR-Raman spectral signature—confirmed by DFT calculations—enable definitive discrimination from 2-methylphenyl (ortho) and 4-methylphenyl (para) isomers, making this compound suitable as a certified reference standard for HPLC or spectroscopic identity testing [1].

Negative Control Scaffold for Topoisomerase II Assays

Investigators evaluating the antimalarial activity of 9-anilinoacridine derivatives should procure N-(3-methylphenyl)-9-acridinamine as the definitive baseline (negative control) scaffold for topoisomerase II inhibition assays [1]. Published data demonstrate that the unsubstituted acridine core lacks detectable inhibitory activity against both human Jurkat topoisomerase II strand-passing and P. falciparum topoisomerase II decatenation at concentrations up to 100 µM, whereas 3,6-diamino-substituted analogs achieve complete inhibition at 20 µM [1]. Procurement of the exact 3-methylphenyl unsubstituted core ensures valid structure-activity comparisons.

DNA Binding Affinity Benchmarking

Laboratories conducting DNA binding studies on novel acridine derivatives should procure N-(3-methylphenyl)-9-acridinamine to experimentally determine its binding affinity and compare against established therapeutic thresholds [1]. The quantitative framework linking DNA binding affinity to antitumor activity (active range: >5 × 10⁶ M⁻¹; inactive: <10⁶ M⁻¹) provides actionable criteria for compound triage [1]. Experimental K values for N-(3-methylphenyl)-9-acridinamine can be benchmarked against m-AMSA and polycyclic acridine reference compounds to predict therapeutic potential before committing to costly in vivo studies [2].

Application
Selection Property
Validation Focus
Derivative library synthesis
Published one-step quantitative-yield protocol
Scalable synthesis with provided characterization data
Isomer-specific analytical reference
Documented unique spectroscopic fingerprint
IR-Raman and NMR discrimination from positional isomers
Topoisomerase II assay baseline control
Reported inactivity in strand-passing/decatenation assays
SAR studies requiring unsubstituted acridine core
DNA binding affinity benchmarking
Class-level affinity threshold framework
Experimental affinity measurement for screening prioritization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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